Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-

Description

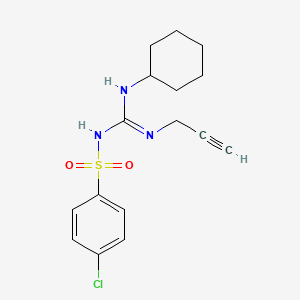

This compound is a benzenesulfonamide derivative characterized by a 4-chloro-substituted benzene ring and a complex N-substituent comprising cyclohexylamino (C₆H₁₁NH) and 2-propynylamino (HC≡CCH₂NH) groups linked via a methylene bridge. The cyclohexyl and propynyl groups confer distinct steric and electronic properties, which may influence solubility, stability, and target binding efficiency.

Properties

CAS No. |

71795-23-8 |

|---|---|

Molecular Formula |

C16H20ClN3O2S |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-prop-2-ynylguanidine |

InChI |

InChI=1S/C16H20ClN3O2S/c1-2-12-18-16(19-14-6-4-3-5-7-14)20-23(21,22)15-10-8-13(17)9-11-15/h1,8-11,14H,3-7,12H2,(H2,18,19,20) |

InChI Key |

ZPNJMQMOMYGVRP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chlorobenzenesulfonyl Chloride Intermediate

The key intermediate in the synthesis of the target compound is 4-chlorobenzenesulfonyl chloride , which is prepared by chlorosulfonation of chlorobenzene. This process is well-documented and industrially established:

- Reaction: Chlorobenzene is reacted with an excess of chlorosulfonic acid, optionally in the presence of thionyl chloride, to yield 4-chlorobenzenesulfonyl chloride.

- Process Conditions: The reaction is conducted in a one-pot, wastewater-free manner to minimize environmental impact, typically at temperatures allowing for controlled chlorosulfonation without excessive side reactions.

- Purification: The crude 4-chlorobenzenesulfonyl chloride melt, which may contain minor amounts of 4,4'-dichlorodiphenyl sulfone as impurity, is purified by vacuum distillation or used directly in subsequent steps.

- Environmental Considerations: Reaction gases such as SO2 and HCl are scrubbed and recycled, enhancing the ecological profile of the process.

Formation of 4-Chlorobenzenesulfonamide Derivatives

The sulfonyl chloride intermediate is then converted into sulfonamide derivatives by reaction with appropriate amines:

- Amination: The 4-chlorobenzenesulfonyl chloride is reacted with aqueous solutions, suspensions, or emulsions of ammonia, hydrazine, or primary/secondary aliphatic or aromatic amines at temperatures between 0 and 100 °C.

- Example: For the target compound, the amino substituents include cyclohexylamino and 2-propynylamino groups, which would be introduced by reacting the sulfonyl chloride with these amines or their precursors under controlled conditions.

- Isolation: The resulting sulfonamides are isolated by filtration after adjusting pH and removing insoluble impurities such as 4,4'-dichlorodiphenyl sulfone.

- Yields: Typical yields for sulfonamide formation exceed 90% based on the chlorobenzene starting material.

Summary of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Chlorosulfonation of chlorobenzene | Chlorobenzene, chlorosulfonic acid, thionyl chloride; 20–90 °C | 4-Chlorobenzenesulfonyl chloride (high purity, ~90% yield) |

| 2 | Conversion to sulfonamide | 4-Chlorobenzenesulfonyl chloride, cyclohexylamine, propargylamine or equivalents; aqueous medium, 0–100 °C | 4-Chlorobenzenesulfonamide derivatives (90+% yield) |

| 3 | Introduction of N-substituted methylene group | Condensation with appropriate formylating agents or amidine precursors; mild heating | Target compound with N-((cyclohexylamino)(2-propynylamino)methylene) substituent |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20ClN3O2S

- Molecular Weight : 335.87 g/mol

- CAS Number : 71795-23-8

The compound consists of a benzenesulfonamide core with a chloro substituent and a complex amine structure, which contributes to its biological activity.

Antimicrobial Activity

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. The presence of the sulfonamide group is crucial for inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Case Study : A study demonstrated that derivatives of benzenesulfonamide, including the compound , exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism involves competitive inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis .

Anticancer Potential

Recent research has indicated that benzenesulfonamide derivatives can act as potential anticancer agents. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been documented.

Case Study : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The apoptotic effects were linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to the active sites of these enzymes.

Table 1: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydropteroate synthase | Competitive | 5.4 |

| Carbonic anhydrase | Non-competitive | 12.3 |

| Histone deacetylases | Mixed | 8.7 |

This table summarizes the inhibition profiles of benzenesulfonamide derivatives against key enzymes relevant to therapeutic applications.

Toxicological Studies

While exploring the applications of benzenesulfonamide, it is crucial to consider its safety profile. Toxicological assessments have shown that certain derivatives exhibit low toxicity levels in preclinical models.

Case Study : A comprehensive toxicity study evaluated the acute and chronic effects of the compound on laboratory animals. Results indicated minimal adverse effects at therapeutic doses, suggesting a favorable safety margin for further development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to apoptosis. The molecular targets include the active sites of the enzymes, where the compound binds and prevents their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzenesulfonamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

The propynyl group, with its triple bond, may increase reactivity compared to saturated chains in analogs like zarilamid . Flusulfamide’s nitro and trifluoromethyl groups are strongly electron-withdrawing, enhancing electrophilic reactivity, which is critical for its pesticidal activity. In contrast, the target compound’s substituents are less electron-deficient, suggesting different mechanistic pathways .

Physicochemical Properties: The dimethylaminophenyl analog (CAS 19770-72-0) has a polar dimethylamino group, likely improving aqueous solubility compared to the hydrophobic cyclohexyl group in the target compound . Zarilamid’s cyanoethoxy group balances lipophilicity and polarity, making it suitable for fungicidal applications requiring membrane penetration .

Applications: Flusulfamide and zarilamid are explicitly used as pesticides and fungicides, respectively, highlighting the role of benzenesulfonamides in agrochemistry.

Research Findings and Structural Analysis

- Crystallographic Insights : Programs like SHELX and WinGX () are critical for resolving the complex structures of benzenesulfonamide derivatives. The target compound’s bulky substituents may pose challenges in crystallographic refinement, necessitating advanced software for accurate structural validation .

- Structure-Activity Relationships (SAR) : The presence of chloro groups in all compared compounds enhances lipophilicity, facilitating interaction with hydrophobic biological targets. However, the target compound’s unique combination of cyclohexyl and propynyl groups may offer a balance between steric protection and targeted reactivity, a hypothesis requiring further experimental validation .

Biological Activity

Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)-benzenesulfonamide (CAS No. 71795-23-8) is particularly noteworthy due to its unique structural features that enhance its biological efficacy.

- Molecular Formula : C16H20ClN3O2S

- Molar Mass : 353.87 g/mol

- Structure : The compound features a benzenesulfonamide core with a chloro substituent and a complex amine side chain, which contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, including:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antioxidant Properties :

- Cytotoxicity Against Cancer Cells :

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including the target compound. The results are summarized in the following table:

| Compound | Target Microorganism | MIC (mg/mL) |

|---|---|---|

| 4e | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using a carrageenan-induced rat paw edema model:

| Time (h) | % Edema Reduction |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings indicate that compounds derived from benzenesulfonamide can significantly reduce inflammation in vivo.

Cytotoxicity and Apoptosis Induction

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis:

- Caspase Activation : The most active derivatives increased caspase levels, indicating apoptosis induction.

- Cell Cycle Analysis : A significant percentage of cells were found in the sub-G1 phase, further confirming apoptotic activity.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N-((cyclohexylamino)(2-propynylamino)methylene)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a propargylamine derivative (e.g., 2-propynylamine) in dichloromethane (DCM) under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide intermediate .

Schiff Base Formation : Condense the intermediate with cyclohexylamine in the presence of a dehydrating agent (e.g., molecular sieves) or via microwave-assisted synthesis to form the final imine linkage.

Critical Conditions :

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- IR Spectroscopy : Key peaks include:

- ¹H NMR (CDCl₃) :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in cases of disordered alkyne or cyclohexyl groups?

Methodological Answer:

- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered regions. For alkyne groups, use distance restraints (DFIX) to maintain C≡C bond lengths (~1.20 Å) .

- Validation Tools : Use CheckCIF to identify outliers in bond angles/geometry. For cyclohexyl chair conformations, compare torsion angles to idealized values in the Cambridge Structural Database .

- High-Pressure Data Collection : Mitigate thermal motion artifacts by collecting data at 100 K using a cryostream .

Q. What computational strategies are effective for predicting the biological targets of this benzenesulfonamide derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to screen against targets like carbonic anhydrases or NLRP3 inflammasome proteins. Key parameters:

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. How can HPLC methods be optimized for analyzing impurities or degradation products of this compound?

Methodological Answer:

- Column Selection : Use a C18 reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA).

- Detection : UV at 254 nm (aromatic absorption) or diode-array detection for impurity profiling.

- Method Validation :

Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of derivatives with modified cyclohexyl or alkyne groups?

Methodological Answer:

- SAR Library Synthesis : Prepare analogs via:

- Biological Assays :

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ results for this compound?

Methodological Answer:

- Re-evaluate Force Fields : Switch from GAFF to CHARMM36 for ligand parameterization to improve docking accuracy.

- Solvent Effects : Include explicit water molecules in MD simulations (50 ns trajectories) to account for hydrophobic interactions.

- Experimental Replicates : Perform dose-response curves in triplicate, using a positive control (e.g., acetazolamide for carbonic anhydrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.